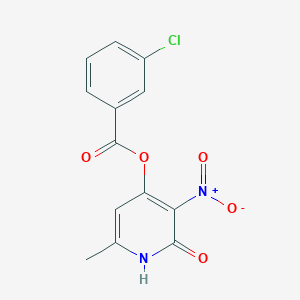

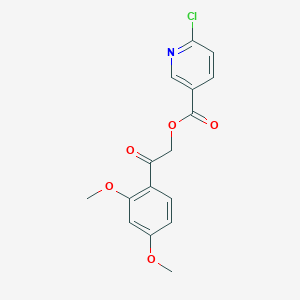

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate

Overview

Description

Typically, a chemical description would include its IUPAC name, molecular formula, and molecular weight . It may also include its appearance and any distinctive smell or taste.

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like ChemSpider and MolView can be used to visualize the 3D structure of a molecule.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, and reactivity with other substances .Scientific Research Applications

Molecular Structure and Synthesis

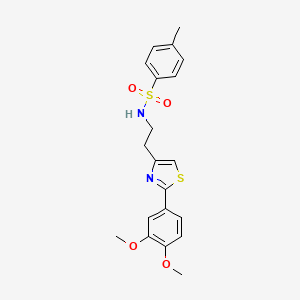

Molecular Structures of Pyridine Derivatives : The study of molecular structures of pyridine derivatives, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, offers insights into the geometric configurations and electronic properties of such compounds. These findings are foundational for understanding the reactivity and applications of pyridine-based chemicals in various fields, including drug design and material science (Chiang & Song, 1983).

Synthesis of Pyrazolopyridines : The development of novel synthetic routes to create pyrazolopyridines, pyrazolothienopyridines, and related compounds showcases the versatility of pyridine derivatives in organic chemistry. These synthetic methodologies enable the production of a wide range of compounds with potential applications in medicinal chemistry and as materials for electronic devices (Ghattas et al., 2003).

Material Science and Nonlinear Optics

Luminescent Properties of Lanthanide Nitrato Complexes : Research on the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines has implications for the development of new materials with specific optical properties. These findings contribute to the design of novel luminescent materials for applications in lighting, displays, and sensors (Petoud et al., 1997).

Nonlinear Optical Materials : The study of molecular complexation strategies for the engineering of noncentrosymmetric structures in materials demonstrates the importance of pyridine derivatives in creating compounds with enhanced nonlinear optical (NLO) properties. These materials are crucial for applications in laser technology, telecommunications, and information processing (Muthuraman et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWHZMAIGJUURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328183 | |

| Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |

CAS RN |

868679-74-7 | |

| Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)

![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)